(3S)-3-amino-3-(2-methylphenyl)propan-1-ol
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Overview
Description
(3S)-3-amino-3-(2-methylphenyl)propan-1-ol is an organic compound with a chiral center at the third carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a 2-methylphenyl group attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(2-methylphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone or aldehyde precursor using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediate. This process is often conducted in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high-pressure hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(2-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3S)-3-amino-3-(2-methylphenyl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling cascades. For example, it may interact with neurotransmitter receptors in the central nervous system, affecting neuronal communication and potentially exhibiting pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-amino-3-(2-methylphenyl)propan-1-ol
- (3S)-3-amino-3-(4-methylphenyl)propan-1-ol
- (3S)-3-amino-3-(2-chlorophenyl)propan-1-ol
Uniqueness
(3S)-3-amino-3-(2-methylphenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of a 2-methylphenyl group. This structural configuration imparts distinct physicochemical properties and biological activities compared to its analogs. The compound’s chirality plays a crucial role in its interactions with biological targets, influencing its efficacy and selectivity in various applications.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8-4-2-3-5-9(8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m0/s1 |
InChI Key |
SSTJWHUMHSFYDT-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CCO)N |
Canonical SMILES |
CC1=CC=CC=C1C(CCO)N |
Origin of Product |
United States |
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